7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione
Overview
Description
7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione can be achieved through a one-pot three-component reaction. This method involves the use of nickel ferrite magnetic nanoparticles as a recyclable catalyst in a green solvent at 40°C . The reaction typically includes the following steps:
- Mixing the starting materials in the presence of the catalyst.
- Heating the mixture to the desired temperature.
- Isolating and purifying the product using standard techniques such as crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and the use of recyclable catalysts suggest that scalable production could be achieved through similar one-pot synthesis techniques. The use of environmentally benign solvents and catalysts would be crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-7,7-dimethyl-4-(4-(methylthio)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Vitamin E
- Cromakalim
Uniqueness
Compared to similar compounds, 7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione stands out due to its specific structural features, such as the presence of the methylthio group and the tetrahydrochromene core
Properties
IUPAC Name |
7,7-dimethyl-4-(4-methylsulfanylphenyl)-3,4,6,8-tetrahydrochromene-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3S/c1-18(2)9-14(19)17-13(8-16(20)21-15(17)10-18)11-4-6-12(22-3)7-5-11/h4-7,13H,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERWEJVJWLMDRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)O2)C3=CC=C(C=C3)SC)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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